1-Chloro-2-(trichloromethyl)benzene

Beschreibung

The exact mass of the compound 1-Chloro-2-(trichloromethyl)benzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59736. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Chloro-2-(trichloromethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-2-(trichloromethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

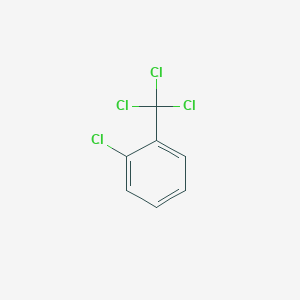

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-chloro-2-(trichloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl4/c8-6-4-2-1-3-5(6)7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFHPYLFZSCSNST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871863 | |

| Record name | Benzene, 1-chloro-2-(trichloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2136-89-2, 31259-91-3 | |

| Record name | o-Chlorobenzotrichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2136-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-chloro-2-(trichloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002136892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Toluene, alpha,alpha,alpha,ar-tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031259913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-2-(trichloromethyl)benzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59736 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-2-(trichloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-chloro-2-(trichloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α,2-tetrachlorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 1-Chloro-2-(trichloromethyl)benzene (CAS: 2136-89-2)

An In-depth Profile for Researchers and Drug Development Professionals

Introduction

1-Chloro-2-(trichloromethyl)benzene, also known by synonyms such as 2-Chlorobenzotrichloride and o-Chlorobenzotrichloride, is a halogenated aromatic compound with the chemical formula C₇H₄Cl₄.[1][2][3] Identified by the CAS number 2136-89-2, this compound serves as a critical intermediate in various organic synthesis pathways, particularly in the pharmaceutical and dye industries.[4][5][6] Its molecular structure, featuring both a chloro and a trichloromethyl group on a benzene ring, imparts unique reactivity that makes it a valuable precursor for complex molecules.[1][7] This guide provides a comprehensive overview of its properties, synthesis, reactivity, applications, and safety protocols, tailored for professionals in research and development.

Core Physicochemical Properties

1-Chloro-2-(trichloromethyl)benzene is typically a white to off-white, low-melting solid or a colorless to light yellow transparent liquid.[4][8][9] It is characterized by a pungent odor and is sensitive to moisture, hydrolyzing into o-chlorobenzoic acid in the presence of water.[5][8][9] It is insoluble in water but shows good solubility in organic solvents like alcohol, benzene, ether, chloroform, and ethyl acetate.[5][8]

Table 1: Physicochemical Data for 1-Chloro-2-(trichloromethyl)benzene

| Property | Value | References |

| CAS Number | 2136-89-2 | [3][9] |

| Molecular Formula | C₇H₄Cl₄ | [2][3][9] |

| Molecular Weight | 229.92 g/mol | [3][4][9] |

| Appearance | White to off-white solid; colorless to light yellow/dark brown liquid | [4][7][8][9] |

| Melting Point | 28 - 31 °C | [5][7][8][9][10] |

| Boiling Point | 260 - 264 °C (at 760 mmHg) | [5][8][9][10][11] |

| Density | 1.508 - 1.519 g/cm³ (at 20-25 °C) | [7][8][9][10] |

| Vapor Pressure | 0.013 - 1 hPa (at 20-25 °C) | [9][10][11] |

| Flash Point | 98 °C / 209 °F | [5][7][8] |

| Refractive Index | ~1.5836 (at 20 °C) | [5][7][8][9] |

| Solubility | Insoluble in water; Soluble in alcohol, benzene, ethers. | [5][8][9] |

Synthesis and Experimental Protocols

The industrial synthesis of 1-Chloro-2-(trichloromethyl)benzene is primarily achieved through the free-radical chlorination of 2-chlorotoluene.[1] This process requires careful control of reaction conditions to ensure high yield and purity.

Experimental Protocol: Synthesis via Chlorination of o-Chlorotoluene

This method is a widely used industrial process for preparing 1-chloro-2-(trichloromethyl)benzene.[5][8]

Materials and Equipment:

-

A three-necked, round-bottom flask equipped with a reflux condenser, thermometer, and a gas inlet tube extending below the surface of the reaction mixture.

-

Heating mantle.

-

Light source (e.g., sunlight or mercury lamp).

-

o-Chlorotoluene (starting material).

-

Phosphorus trichloride (PCl₃) (catalyst).

-

Chlorine gas (Cl₂).

-

Vacuum distillation apparatus.

Procedure:

-

Add o-chlorotoluene to the reaction flask, followed by approximately 3% (by weight) of phosphorus trichloride.[5][8]

-

Heat the mixture to boiling, around 90 °C, under illumination.[5][8]

-

Begin bubbling chlorine gas through the mixture. The reaction is exothermic, and the temperature will gradually rise.[5][8]

-

Continue the chlorination for approximately 16 hours, allowing the temperature to increase to a final range of 210-220 °C.[5]

-

Monitor the reaction progress by checking the relative density of the mixture. The reaction is considered complete when the density reaches approximately 1.53.[5]

-

Once complete, stop the chlorine flow and purge the system with an inert gas to remove excess chlorine and hydrogen chloride gas.[5]

-

The crude product is then purified by vacuum distillation, collecting the fraction at 126-140 °C (at 2399.8 Pa) to yield the final product.[5][8]

Caption: Synthesis workflow via chlorination of o-chlorotoluene.

Chemical Reactivity and Stability

The reactivity of 1-Chloro-2-(trichloromethyl)benzene is dominated by the electron-withdrawing nature of its substituent groups.[1]

-

Hydrolysis: The compound is highly sensitive to moisture and will hydrolyze to form o-chlorobenzoic acid.[5] This necessitates storage in dry, sealed containers.[9]

-

Incompatibilities: It is incompatible with strong bases and strong oxidizing agents.[9][11]

-

Hazardous Reactions: Contact with certain metals may lead to the evolution of flammable hydrogen gas.[9]

-

Thermal Decomposition: When heated to decomposition, it emits toxic and corrosive fumes, including hydrogen chloride, carbon monoxide, and carbon dioxide.[9][11]

Caption: Hydrolysis of 1-chloro-2-(trichloromethyl)benzene.

Applications in Research and Industry

This compound is not typically an end-product but rather a crucial building block for more complex molecules.

-

Pharmaceutical Synthesis: Its most prominent application is as a key intermediate in the synthesis of clotrimazole, a widely used broad-spectrum antifungal agent.[4][5]

-

Chemical Intermediate: It is used to produce o-chlorobenzoyl chloride, which is another versatile reagent for manufacturing dyes, pesticides, and other pharmaceuticals.[4][8]

-

Organic Synthesis: It serves as a raw material for various other organic synthesis processes in the fine chemical industry.[4][7]

Caption: Key industrial applications of 1-chloro-2-(trichloromethyl)benzene.

Spectroscopic Data

Structural elucidation of 1-Chloro-2-(trichloromethyl)benzene and its reaction products relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR): Both ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the molecular structure. The ¹H NMR spectrum shows characteristic signals for the aromatic protons, with chemical shifts influenced by the two electron-withdrawing substituents. ¹³C NMR provides data on the carbon framework, including the distinct signals for the aromatic carbons and the trichloromethyl carbon.[1]

-

Infrared (IR) and Mass Spectrometry (MS): IR and electron ionization mass spectra are available for this compound through databases such as the NIST Chemistry WebBook, providing further confirmation of functional groups and molecular weight.[2]

Safety and Toxicology

This compound is hazardous and must be handled with stringent safety precautions. It is harmful if swallowed, causes severe skin and eye burns, and is suspected of causing cancer.[11][12][13]

Table 2: Toxicological and Safety Information

| Hazard Type | Information | References |

| Acute Oral Toxicity | Harmful if swallowed. LD50: 500 mg/kg (ATE, Oral). | [12] |

| Skin Corrosion/Irritation | Causes severe skin burns and irritation. | [9][11][12][13] |

| Eye Damage/Irritation | Causes serious eye damage and burns. | [9][11][12][13] |

| Inhalation Hazard | Causes chemical burns to the respiratory tract. | [9][11] |

| Carcinogenicity | Suspected of causing cancer. | [12][13][14] |

| Mutagenicity | Shows mutagenic activity in tests with Salmonella typhimurium. | [8][10] |

| UN Number | 1759 | [9] |

Handling and Storage Protocols

-

Personal Protective Equipment (PPE): Wear appropriate chemical safety goggles, protective gloves, and clothing to prevent skin exposure. A NIOSH-approved respirator should be used in areas with poor ventilation or where dust/vapors may be generated.[9][11]

-

Handling: Use only in a well-ventilated area, such as a fume hood. Minimize dust generation. Keep the container tightly closed and prevent contact with water or moisture.[9][11]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials like strong bases and oxidizers. The storage area should be designated for corrosive materials and protected from moisture.[9]

-

First Aid: In case of eye or skin contact, immediately flush with plenty of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air. If ingested, do NOT induce vomiting; rinse mouth and get immediate medical aid.[9][11]

References

- 1. 1-Chloro-2-(trichloromethyl)benzene | 2136-89-2 | Benchchem [benchchem.com]

- 2. Benzene, 1-chloro-2-(trichloromethyl)- [webbook.nist.gov]

- 3. Benzene, 1-chloro-2-(trichloromethyl)- | C7H4Cl4 | CID 16494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. chembk.com [chembk.com]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. guidechem.com [guidechem.com]

- 8. chembk.com [chembk.com]

- 9. 1-Chloro-2-(trichloromethyl)benzene(2136-89-2) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 10. 2-Chlorobenzotrichloride | 2136-89-2 [chemicalbook.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. fr.cpachem.com [fr.cpachem.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. capotchem.cn [capotchem.cn]

An In-depth Technical Guide to the Physical and Chemical Properties of o-Chlorobenzotrichloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Chlorobenzotrichloride, with the chemical formula C₇H₄Cl₄, is a significant chlorinated aromatic hydrocarbon.[1][2][3] It serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[4] This technical guide provides a comprehensive overview of its physical and chemical properties, complete with experimental protocols and visual representations of key chemical processes.

Physical Properties

o-Chlorobenzotrichloride is a clear, colorless to yellowish liquid or solid, depending on the ambient temperature, and possesses a pungent odor.[1][4][5] A summary of its key physical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄Cl₄ | [1][2][3] |

| Molecular Weight | 229.92 g/mol | [2][3][6][7] |

| CAS Number | 2136-89-2 | [1][2] |

| Appearance | Clear colorless liquid after melting; White to Off-White solid | [1][7] |

| Melting Point | 29-31 °C | [7] |

| Boiling Point | 260-264 °C | [7] |

| Density | 1.508 g/mL at 25 °C | [7] |

| Refractive Index | 1.571 - 1.5836 | [1][7] |

| Solubility | Insoluble in water; Soluble in alcohol, benzene, ether, Chloroform, and Ethyl Acetate (Slightly).[4][7] |

Chemical Properties and Reactivity

o-Chlorobenzotrichloride is a reactive compound, primarily due to the trichloromethyl group attached to the benzene ring. It is sensitive to moisture and can hydrolyze.[7] The compound is utilized as an intermediate in various chemical syntheses.

Synthesis of o-Chlorobenzotrichloride

A common method for the synthesis of o-Chlorobenzotrichloride involves the chlorination of o-chlorotoluene.[4] The process is typically carried out in the presence of a catalyst, such as phosphorus trichloride, and often involves the use of light to facilitate the reaction.[4]

Role in Pharmaceutical Synthesis: The Clotrimazole Pathway

o-Chlorobenzotrichloride is a key starting material in the synthesis of the antifungal medication, Clotrimazole.[8][9][10] The synthesis involves a multi-step process where o-chlorobenzotrichloride is first reacted with benzene to form 2-chlorotrityl chloride, which is then reacted with imidazole to yield Clotrimazole.[9][10]

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the physical properties of organic compounds like o-Chlorobenzotrichloride.

Determination of Melting Point (Capillary Method)

The melting point of o-Chlorobenzotrichloride can be determined using the capillary tube method as outlined in ASTM E324.[1][3]

Principle: A small, powdered sample of the crystalline organic compound is heated slowly in a capillary tube, and the temperature range from the initial to the final melting point is observed.[1][3]

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or a digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle (for solid samples)

Procedure:

-

A small amount of the solid o-Chlorobenzotrichloride is finely powdered.

-

The powdered sample is packed into the sealed end of a capillary tube to a height of 2-4 mm.

-

The capillary tube is placed in the melting point apparatus.

-

The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the initial melting point.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point.

-

The melting range is the interval between the initial and final melting points. A narrow melting range is indicative of a high purity sample.[3]

Determination of Boiling Point (Distillation Method)

The boiling point can be determined by simple distillation, a common method for liquid organic compounds.[11]

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[11]

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer (calibrated)

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

A sample of liquid o-Chlorobenzotrichloride is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

The apparatus is assembled for simple distillation with the thermometer bulb positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The flask is heated gently.

-

The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This steady temperature is the boiling point.

Determination of Density (Pycnometer Method)

The density of liquid o-Chlorobenzotrichloride can be determined using a pycnometer or a digital density meter, following principles outlined in standards like ASTM D3505 or ASTM D4052.[2][12][13]

Principle: Density is determined by measuring the mass of a known volume of the liquid at a specific temperature.

Apparatus:

-

Pycnometer (a glass flask with a precise volume)

-

Analytical balance

-

Constant temperature bath

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately weighed.

-

The pycnometer is filled with the liquid o-Chlorobenzotrichloride, ensuring no air bubbles are trapped.

-

The filled pycnometer is placed in a constant temperature bath (e.g., at 25 °C) to allow the liquid to reach thermal equilibrium.

-

The mass of the filled pycnometer is accurately weighed.

-

The mass of the liquid is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Solubility

A qualitative determination of solubility can be performed through simple mixing tests.

Principle: "Like dissolves like" is the guiding principle, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents.

Apparatus:

-

Test tubes

-

Graduated cylinders or pipettes

-

Vortex mixer or stirring rods

Procedure:

-

A small, measured amount of o-Chlorobenzotrichloride (e.g., 0.1 g or 0.1 mL) is placed in a test tube.

-

A small, measured volume of the solvent (e.g., 1 mL of water, ethanol, benzene, etc.) is added to the test tube.

-

The mixture is agitated vigorously for a set period.

-

The mixture is observed to see if the o-Chlorobenzotrichloride has dissolved completely, partially, or not at all.

-

The process is repeated with different solvents to establish a solubility profile.

Conclusion

o-Chlorobenzotrichloride is a compound of significant industrial importance, particularly in the synthesis of pharmaceuticals. A thorough understanding of its physical and chemical properties is essential for its safe handling, application in chemical synthesis, and for the development of new synthetic routes. The experimental protocols outlined provide a basis for the quality control and characterization of this versatile chemical intermediate.

References

- 1. store.astm.org [store.astm.org]

- 2. store.astm.org [store.astm.org]

- 3. infinitalab.com [infinitalab.com]

- 4. youtube.com [youtube.com]

- 5. matestlabs.com [matestlabs.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

- 8. US5091540A - Process for preparing clotrimazole - Google Patents [patents.google.com]

- 9. CN107629006A - A kind of synthetic method of clotrimazole - Google Patents [patents.google.com]

- 10. Clotrimazole synthesis - chemicalbook [chemicalbook.com]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. store.astm.org [store.astm.org]

- 13. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

1-Chloro-2-(trichloromethyl)benzene molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-2-(trichloromethyl)benzene, also known as 2-chlorobenzotrichloride, is a key chlorinated aromatic hydrocarbon with significant applications in chemical synthesis. Its unique molecular structure, featuring both a chloro and a trichloromethyl substituent on a benzene ring, imparts specific reactivity that makes it a valuable intermediate in the production of pharmaceuticals, dyes, and agrochemicals. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis protocols, and toxicological profile. Particular emphasis is placed on its role as a precursor in the synthesis of the broad-spectrum antifungal agent, Clotrimazole, a topic of interest for drug development professionals. All quantitative data are summarized in structured tables, and key processes are visualized to facilitate understanding.

Molecular Structure and Identifiers

1-Chloro-2-(trichloromethyl)benzene is an organochlorine compound with the chemical formula C₇H₄Cl₄.[1] The structure consists of a benzene ring substituted at position 1 with a chlorine atom and at position 2 with a trichloromethyl group. This ortho-substitution pattern influences the molecule's reactivity and physical properties.

| Identifier | Value |

| IUPAC Name | 1-chloro-2-(trichloromethyl)benzene[2] |

| Synonyms | 2-Chlorobenzotrichloride, o-Chlorobenzotrichloride, α,α,α,2-Tetrachlorotoluene[3] |

| CAS Number | 2136-89-2[1] |

| Molecular Formula | C₇H₄Cl₄[1] |

| Molecular Weight | 229.92 g/mol [3] |

| SMILES | C1=CC=C(C(=C1)C(Cl)(Cl)Cl)Cl[2] |

| InChIKey | MFHPYLFZSCSNST-UHFFFAOYSA-N[] |

Physicochemical and Spectroscopic Properties

The compound's physical state at room temperature can be a solid or a colorless to yellowish/brownish oily liquid, which is consistent with its melting point being close to ambient temperature.[5] It is stable under normal conditions but is sensitive to moisture.[6][7]

Physicochemical Data

| Property | Value | Source(s) |

| Appearance | White solid or colorless to pale yellow/dark brown oily liquid | [] |

| Melting Point | 29-31 °C | [][8] |

| Boiling Point | 260-264 °C | [8] |

| Density | 1.508 - 1.519 g/cm³ at 20-25 °C | [8] |

| Solubility | Insoluble in water; soluble in alcohol, benzene, ether | |

| Vapor Pressure | 1 mmHg at 25 °C | [8] |

| Refractive Index | ~1.5836 at 20 °C | [8] |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and structural elucidation of 1-chloro-2-(trichloromethyl)benzene.

| Technique | Key Spectral Features |

| Mass Spectrometry (MS) | The mass spectrum exhibits a characteristic isotopic cluster for the molecular ion peak due to the presence of four chlorine atoms (³⁵Cl and ³⁷Cl). Key fragmentation pathways involve the loss of chlorine atoms and the cleavage of the C-C bond between the benzene ring and the trichloromethyl group. |

| Nuclear Magnetic Resonance (NMR) | The ¹H NMR spectrum is expected to show complex multiplets in the aromatic region (typically 7.3-7.8 ppm) corresponding to the four protons on the benzene ring. The ¹³C NMR would show distinct signals for the aromatic carbons and a characteristic signal for the carbon of the -CCl₃ group (predicted around 98 ppm). |

| Infrared (IR) Spectroscopy | The IR spectrum displays characteristic absorption bands for C-H stretching of the aromatic ring, C=C ring stretching, and strong absorptions corresponding to the C-Cl bonds. |

Synthesis and Reactivity

The primary industrial synthesis of 1-chloro-2-(trichloromethyl)benzene involves the free-radical chlorination of 2-chlorotoluene. The reactivity of the compound is dominated by the two electron-withdrawing groups, which deactivate the benzene ring towards electrophilic substitution.

Experimental Protocol: Synthesis via Photochlorination

This protocol is based on established industrial methods for the side-chain chlorination of toluene derivatives.

Objective: To synthesize 1-chloro-2-(trichloromethyl)benzene from 2-chlorotoluene.

Materials:

-

2-Chlorotoluene (starting material)

-

Chlorine gas (chlorinating agent)

-

Phosphorus pentachloride (PCl₅) or Phosphorus trichloride (PCl₃) (catalyst)

-

Nitrogen gas (for inerting)

Equipment:

-

Glass-lined reactor with a heating mantle, reflux condenser, thermometer, and gas sparge tube.

-

UV lamp for photo-initiation.

-

Scrubber system for acidic off-gases (HCl).

-

Vacuum distillation apparatus.

Procedure:

-

Charge the reactor with 2-chlorotoluene and a catalytic amount of PCl₅ (e.g., 0.5-2 wt%).

-

Heat the mixture to a temperature of 150-220 °C under reflux.

-

Initiate the reaction by turning on the UV lamp.

-

Introduce chlorine gas through the sparge tube at a rate that allows for its efficient uptake by the reaction.

-

Maintain the reaction temperature and chlorine flow. The reaction is exothermic and will generate significant amounts of HCl gas, which must be safely neutralized in a scrubber.

-

Monitor the reaction progress by periodically measuring the density of the reaction mixture. The reaction is considered complete when the density reaches approximately 1.53 g/cm³.

-

Once complete (typically after 10-16 hours), stop the chlorine flow and UV lamp. Purge the reactor with nitrogen to remove residual chlorine and HCl.

-

The crude product is then purified by vacuum distillation to yield the final product.

Expected Yield: Yields are typically high, often exceeding 90%.

Applications in Drug Development

The primary relevance of 1-chloro-2-(trichloromethyl)benzene to the pharmaceutical industry is its role as a key starting material in the synthesis of Clotrimazole, a widely used imidazole antifungal agent.[5]

The synthesis involves a Friedel-Crafts reaction between 1-chloro-2-(trichloromethyl)benzene and excess benzene, catalyzed by a Lewis acid like aluminum chloride, to form 2-chlorotriphenylmethyl chloride. This intermediate is then reacted with imidazole to yield Clotrimazole. The efficiency and purity of this first step are critical for the overall yield and quality of the final active pharmaceutical ingredient (API).

Toxicology and Safety Profile

1-Chloro-2-(trichloromethyl)benzene is a hazardous chemical that requires careful handling. It is classified as harmful if swallowed, causes skin irritation and serious eye damage, and is suspected of causing cancer.[6][9] One study noted the compound exhibits mutagenicity.[]

Acute Toxicity and Hazard Data

| Parameter | Value / Classification | Source(s) |

| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H351 (Suspected of causing cancer) | [9] |

| Acute Oral Toxicity (Rat) | LD50: 500 mg/kg (ATE - Acute Toxicity Estimate) | [10] |

| Skin Corrosion/Irritation | Causes skin burns/irritation | [6][9] |

| Eye Damage/Irritation | Causes serious eye damage/irritation | [6][9] |

| Inhalation Hazard | Causes chemical burns to the respiratory tract | [8] |

| Incompatibilities | Strong bases, strong oxidizing agents, moisture | [6][8] |

Handling and Storage: Use in a well-ventilated area with appropriate personal protective equipment (gloves, safety glasses, respiratory protection). Store in a cool, dry, corrosives-designated area, protected from moisture, in a tightly sealed container.[8]

Summary of Key Relationships

The following diagram summarizes the core attributes and relationships of 1-chloro-2-(trichloromethyl)benzene, from its synthesis to its ultimate application and hazards.

References

- 1. 4-Chlorobenzotrichloride and 2- Chlorobenzotrichloride (pcbtc & ocbtc) [pragna-group.com]

- 2. Benzene, 1-chloro-2-(trichloromethyl)- | C7H4Cl4 | CID 16494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 5. nbinno.com [nbinno.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. 2-Chlorobenzotrichloride 2136-89-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. 1-Chloro-2-(trichloromethyl)benzene(2136-89-2) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 9. capotchem.cn [capotchem.cn]

- 10. 1-Chloro-2-(Trichloromethyl)Benzene | Properties, Uses, Safety, SDS, China Manufacturer & Supplier [chlorobenzene.ltd]

An In-depth Technical Guide to C7H4Cl4 Isomers: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The chemical formula C7H4Cl4 encompasses a range of tetrachlorotoluene isomers, each with unique properties and potential applications. This technical guide provides a comprehensive overview of the most prominent C7H4Cl4 isomers, focusing on their chemical identity, physicochemical properties, synthesis methodologies, and toxicological profiles. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.

Isomers of C7H4Cl4: IUPAC Nomenclature and Synonyms

The molecular formula C7H4Cl4 represents several structural isomers. The nomenclature and common synonyms for the most frequently encountered isomers are detailed below.

| IUPAC Name | Synonyms | CAS Number |

| 1-chloro-4-(trichloromethyl)benzene | 4-Chlorobenzotrichloride, p-Chlorobenzotrichloride, p-Chlorophenyltrichloromethane, α,α,α,4-Tetrachlorotoluene[1] | 5216-25-1 |

| 1-chloro-2-(trichloromethyl)benzene | 2-Chlorobenzotrichloride, o-Chlorobenzotrichloride, o-Chlorobenzylidyne chloride, o-Chlorophenyltrichloromethane[2] | 2136-89-2 |

| 1,3,5-trichloro-2-(chloromethyl)benzene | 2,4,6-Trichlorobenzyl chloride | 17293-03-7 |

| 1,2,4-trichloro-5-(chloromethyl)benzene | 2,4,5-Trichlorobenzyl chloride | 3955-26-8 |

| 1,2,3-trichloro-5-(trichloromethyl)benzene | Information not readily available | 27020-90-2 |

Physicochemical Properties

The physical and chemical properties of these isomers vary based on the substitution pattern of the chlorine atoms on the benzene ring and the methyl group. A summary of key properties is presented in the following tables.

Table 2.1: General Physicochemical Properties

| Isomer | Molecular Weight ( g/mol ) | Physical State at 25°C |

| 1-chloro-4-(trichloromethyl)benzene | 229.92 | Colorless liquid[1] |

| 1-chloro-2-(trichloromethyl)benzene | 229.92 | Dark brown oily liquid[3] |

| 1,3,5-trichloro-2-(chloromethyl)benzene | 229.92 | Data not available |

| 1,2,4-trichloro-5-(chloromethyl)benzene | 229.92 | Data not available |

Table 2.2: Thermal and Density Properties

| Isomer | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 25°C) |

| 1-chloro-4-(trichloromethyl)benzene | 5.8 | 245 | 1.495 |

| 1-chloro-2-(trichloromethyl)benzene | 29-31[3] | 260-264[3] | 1.508[3] |

| 1,3,5-trichloro-2-(chloromethyl)benzene | Data not available | Data not available | Data not available |

| 1,2,4-trichloro-5-(chloromethyl)benzene | Data not available | 273 | 1.502 |

Experimental Protocols

Synthesis Methodologies

The synthesis of C7H4Cl4 isomers typically involves the chlorination of a suitable toluene derivative. The specific starting material and reaction conditions dictate the resulting isomer.

3.1.1. Synthesis of 1-chloro-4-(trichloromethyl)benzene (4-Chlorobenzotrichloride)

A common method for the synthesis of 4-chlorobenzotrichloride involves the photochlorination of p-chlorotoluene.

-

Reaction: p-chlorotoluene + 3 Cl2 --(UV light)--> 1-chloro-4-(trichloromethyl)benzene + 3 HCl

-

Protocol Outline:

-

Charge a suitable reactor equipped with a UV lamp, reflux condenser, and gas inlet with p-chlorotoluene.

-

Initiate UV irradiation and heat the reactor to the desired temperature.

-

Introduce chlorine gas at a controlled rate.

-

Monitor the reaction progress by measuring the density of the reaction mixture.

-

Upon completion, purge the system with an inert gas to remove excess chlorine and HCl.

-

The crude product can be purified by fractional distillation.

-

3.1.2. Synthesis of 1-chloro-2-(trichloromethyl)benzene (2-Chlorobenzotrichloride)

This isomer can be synthesized by the chlorination of o-chlorotoluene.

-

Reaction: o-chlorotoluene + 3 Cl2 --(catalyst/light)--> 1-chloro-2-(trichloromethyl)benzene + 3 HCl

-

Protocol Outline:

-

o-Chlorotoluene is reacted with chlorine gas in the presence of a catalyst such as phosphorus trichloride and under illumination.[3]

-

The reaction is initiated at approximately 90°C and the temperature is gradually increased to 210-220°C.[3]

-

The reaction is monitored until the relative density of the mixture reaches a specific endpoint (e.g., 1.53).[3]

-

After completion, excess chlorine and hydrogen chloride are removed.[3]

-

The final product is purified by vacuum distillation, collecting the fraction at 126-140°C under reduced pressure.[3]

-

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of C7H4Cl4 isomers.

-

Sample Preparation: Samples containing the isomers are typically dissolved in a suitable organic solvent, such as hexane or dichloromethane.

-

GC-MS Protocol Outline:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is commonly used.

-

Injector: Splitless injection is often employed for trace analysis.

-

Oven Temperature Program: A temperature gradient is used to separate the isomers based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C).

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron ionization (EI) at 70 eV is standard.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

-

Scan Range: A mass range of m/z 50-300 is typically sufficient to detect the molecular ions and characteristic fragment ions of the isomers.

-

-

Data Analysis: The retention times and mass spectra of the separated isomers are compared to those of known standards for identification and quantification.

-

Toxicological Data

The toxicity of C7H4Cl4 isomers is a significant consideration, particularly for occupational and environmental exposure. The available quantitative toxicity data is summarized below.

Table 4.1: Acute Toxicity Data

| Isomer | Route | Species | LD50/LC50 Value | Reference |

| 1-chloro-4-(trichloromethyl)benzene | Oral | Rat | 572 - 687 mg/kg bw | |

| 1-chloro-4-(trichloromethyl)benzene | Inhalation | Rat | 1.4 mg/L (4 hours) | |

| 1-chloro-2-(trichloromethyl)benzene | Oral | Rat | Harmful if swallowed (GHS Category 4)[2] | Quantitative data not specified in the provided search results. |

| 1,3,5-trichloro-2-(chloromethyl)benzene | Data not available | Data not available | ||

| 1,2,4-trichloro-5-(chloromethyl)benzene | Data not available | Data not available |

Biological Activity and Signaling Pathways

Chlorinated aromatic hydrocarbons, including the isomers of C7H4Cl4, are known to interact with biological systems. A key mechanism of action for many of these compounds is through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[4]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, cell cycle control, and immune responses.[5] The binding of a ligand, such as a chlorinated toluene, to the AhR initiates a cascade of events leading to changes in gene expression.

References

- 1. Benzene, 1-chloro-4-(trichloromethyl)- [webbook.nist.gov]

- 2. Benzene, 1-chloro-2-(trichloromethyl)- | C7H4Cl4 | CID 16494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of o-Chlorobenzotrichloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Chlorobenzotrichloride, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, presents a unique case study for electrophilic aromatic substitution. The reactivity and regioselectivity of its benzene ring are governed by the interplay of the deactivating, ortho-para directing chloro group and the strongly deactivating, meta-directing trichloromethyl group. This technical guide provides a comprehensive overview of the primary electrophilic substitution reactions of o-chlorobenzotrichloride, including nitration, halogenation, sulfonation, and Friedel-Crafts reactions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to aid researchers in the strategic functionalization of this important molecule.

Regioselectivity in Electrophilic Aromatic Substitution

The directing effects of the substituents on the o-chlorobenzotrichloride ring are crucial in determining the position of electrophilic attack.

-

Chloro Group (-Cl): The chlorine atom is an ortho, para-directing group. Although it is deactivating due to its inductive electron-withdrawing effect (-I), its lone pairs of electrons can be donated to the aromatic ring through resonance (+R), increasing electron density at the ortho and para positions.

-

Trichloromethyl Group (-CCl₃): The trichloromethyl group is a strong electron-withdrawing group due to the high electronegativity of the three chlorine atoms, exerting a powerful deactivating inductive effect (-I). This group is a meta-director.

The combination of these two groups on the same ring leads to a complex interplay of electronic effects. The overall reactivity of the ring is significantly reduced. The position of substitution will be a result of the competing directing effects, with the incoming electrophile generally favoring the positions least deactivated.

Diagram of Substituent Effects

Nucleophilic Substitution on 1-Chloro-2-(trichloromethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of nucleophilic substitution reactions on 1-Chloro-2-(trichloromethyl)benzene, also known as o-chlorobenzotrichloride. This compound presents two potential sites for nucleophilic attack: the chlorine-substituted carbon on the aromatic ring and the carbon of the trichloromethyl group. The presence of the strongly electron-withdrawing trichloromethyl group significantly influences the reactivity of the molecule.

Theoretical Background: Activation of the Aryl Chloride Bond

The trichloromethyl (-CCl₃) group is a potent electron-withdrawing group due to the high electronegativity of the three chlorine atoms. When positioned ortho to a chlorine atom on a benzene ring, the -CCl₃ group is expected to activate the aryl chloride bond towards nucleophilic aromatic substitution (SNAr). This activation occurs through the stabilization of the negatively charged Meisenheimer intermediate formed during the reaction. The electron-withdrawing nature of the -CCl₃ group helps to delocalize the negative charge of the intermediate, thereby lowering the activation energy of the reaction.

Reactivity of the Trichloromethyl Group

Experimental evidence indicates that the trichloromethyl group is the primary site of nucleophilic attack under various conditions. This is a crucial consideration for any synthetic route design involving this substrate. Two key examples of this reactivity are hydrolysis and ammonolysis.

Hydrolysis to 2-Chlorobenzoyl Chloride

The trichloromethyl group can be hydrolyzed to a carboxylic acid derivative. A patented process describes the conversion of chloro-trichloromethylbenzenes to their corresponding chloro-benzoyl chlorides using water in the presence of a Lewis acid catalyst. This reaction is efficient and proceeds under relatively mild conditions, highlighting the susceptibility of the -CCl₃ group to nucleophilic attack by water.

Ammonolysis to Benzonitriles

A German patent details the reaction of benzotrichlorides, including the ortho-chloro isomer, with ammonia at elevated temperatures to produce benzonitriles. This transformation involves the displacement of the chlorine atoms of the trichloromethyl group by nitrogen, followed by elimination to form the nitrile functionality. This further underscores the reactivity of the -CCl₃ group towards nucleophiles.

Quantitative Data Summary

The following tables summarize the available quantitative data for the nucleophilic substitution reactions on the trichloromethyl group of related chloro-substituted benzotrichlorides.

| Reaction | Substrate | Nucleophile | Catalyst | Temperature (°C) | Time (h) | Yield | Reference |

| Hydrolysis | 4-Chlorobenzotrichloride | Water | FeCl₃ | 60 | 1 | 98% (conversion) | US5981803A[1] |

| Ammonolysis | 4-Chlorobenzotrichloride | Ammonia | FeCl₃ | 200 | 2 | Not specified | DE2550261A1[2] |

Experimental Protocols

Hydrolysis of 4-Chlorobenzotrichloride to 4-Chlorobenzoyl Chloride

This protocol is based on the procedure described in US Patent 5,981,803A for the para-isomer, which can be adapted for the ortho-isomer.[1]

Materials:

-

4-Chlorobenzotrichloride (115 g, 0.5 mol)

-

Iron(III) chloride (FeCl₃) (1.6 g, 10 mmol)

-

Water (9 g, 0.5 mol)

-

Toluene

-

Methanol

-

5% aqueous HCl

Procedure:

-

A mixture of 4-chlorobenzotrichloride and iron(III) chloride is heated to 60°C.

-

Water is added dropwise to the mixture over a period of 1 hour at ambient pressure.

-

The reaction is monitored by gas chromatography (GC) for the disappearance of the starting material. The reaction is typically complete after 30 minutes from the end of the water addition.

-

To determine the yield, a sample of the product can be converted to the corresponding methyl ester by adding 1.5 equivalents of methanol.

-

The resulting mixture is dissolved in toluene and washed with 5% aqueous HCl and then with water.

-

After solvent removal and recrystallization, the product, p-chloromethylbenzoate, is obtained.

Ammonolysis of 4-Chlorobenzotrichloride to 4-Chlorobenzonitrile

This protocol is based on the procedure described in German Patent DE2550261A1 for the para-isomer.[2]

Materials:

-

4-Chlorobenzotrichloride (100 g)

-

Iron(III) chloride (FeCl₃) (0.1 g)

-

Ammonia gas

Procedure:

-

100 g of 4-chlorobenzotrichloride and 0.1 g of iron(III) chloride are heated to 200°C with stirring.

-

Ammonia gas is introduced into the reaction mixture at this temperature.

-

The reaction is carried out for approximately 2 hours, during which about 16.4 g of ammonia is introduced.

-

The patent states it is essential that ammonia is present in excess at all times during the reaction, with a general molar ratio of benzotrichloride to ammonia of at least 1:4.

-

The product, 4-chlorobenzonitrile, is isolated from the reaction mixture.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Potential nucleophilic substitution pathways for 1-Chloro-2-(trichloromethyl)benzene.

References

Thermal Decomposition of 1-Chloro-2-(trichloromethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of 1-Chloro-2-(trichloromethyl)benzene (also known as o-chlorobenzotrichloride). The document details the anticipated decomposition pathways, potential products, and the influence of temperature on the degradation process. It synthesizes available data from related chlorinated aromatic compounds to present a cohesive analysis. This guide includes structured tables of quantitative data, detailed experimental protocols for key analytical techniques, and visualizations of reaction pathways and experimental workflows to support research and development activities.

Introduction

1-Chloro-2-(trichloromethyl)benzene is a halogenated aromatic compound with the chemical formula C₇H₄Cl₄.[1][2] Its thermal stability and decomposition characteristics are of significant interest in various fields, including chemical synthesis, environmental science, and drug development, where understanding the degradation profile of chlorinated compounds is crucial for safety, stability, and efficacy assessments. The presence of both a chloro and a trichloromethyl group on the benzene ring significantly influences its reactivity and decomposition behavior.[2] Upon heating, 1-Chloro-2-(trichloromethyl)benzene is expected to decompose, potentially producing a range of chlorinated and non-chlorinated aromatic and aliphatic compounds, along with corrosive and toxic gases such as hydrogen chloride and carbon monoxide.[2]

Physicochemical Properties

A summary of the key physicochemical properties of 1-Chloro-2-(trichloromethyl)benzene is presented in Table 1.

Table 1: Physicochemical Properties of 1-Chloro-2-(trichloromethyl)benzene

| Property | Value | Reference |

| Molecular Formula | C₇H₄Cl₄ | [1][2] |

| Molecular Weight | 229.92 g/mol | [2] |

| Melting Point | 29-31 °C | [2] |

| Boiling Point | 264 °C | [2] |

| Density | 1.5187 g/cm³ (at 20 °C) | [2] |

| IUPAC Name | 1-chloro-2-(trichloromethyl)benzene | [1] |

| Synonyms | 2-Chlorobenzotrichloride, o-Chlorobenzotrichloride | [1] |

Thermal Decomposition Pathways

The thermal decomposition of 1-Chloro-2-(trichloromethyl)benzene is anticipated to proceed through a complex series of reactions, primarily initiated by the homolytic cleavage of the C-Cl bonds in the trichloromethyl group, which are generally weaker than the C-Cl bond on the aromatic ring. The process is expected to be highly dependent on temperature and the presence of other reactive species.

A proposed general reaction pathway is illustrated in the diagram below.

Quantitative Analysis of Decomposition

While specific quantitative data for the thermal decomposition of 1-Chloro-2-(trichloromethyl)benzene is scarce in the public domain, studies on analogous compounds like chlorobenzene provide valuable insights into the expected product distribution at different temperatures.

Table 2: Anticipated Decomposition Products and Temperature Ranges

| Temperature Range (°C) | Major Products | Minor Products | Analytical Technique | Reference (Analogous Compounds) |

| 400 - 600 | 1-Chloro-2-(dichloromethyl)benzene, HCl | Dimerized products | TGA-MS | [3][4] |

| 600 - 800 | Chlorinated benzenes, Benzene, HCl, CH₄ | Biphenyls, Acetylene, Ethylene | Py-GC-MS | [5][6] |

| > 800 | Benzene, HCl, CO, CO₂, Soot | Toluene, Cyclopentadiene | Py-GC-MS | [5][6] |

Note: The product distribution is an estimation based on the thermal decomposition of related chlorinated aromatic compounds.

Experimental Protocols

To investigate the thermal decomposition of 1-Chloro-2-(trichloromethyl)benzene, a combination of analytical techniques is recommended. The following are detailed methodologies for key experiments.

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

This protocol outlines the procedure for determining the thermal stability and identifying the evolved gases during the decomposition of 1-Chloro-2-(trichloromethyl)benzene.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This protocol is designed to separate and identify the individual volatile and semi-volatile products formed during the rapid thermal decomposition of the target compound.

Safety Considerations

The thermal decomposition of 1-Chloro-2-(trichloromethyl)benzene can generate hazardous substances.[2] All experiments should be conducted in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.[2] The off-gases from the thermal analysis instruments should be safely vented or passed through a scrubbing system to neutralize acidic gases like HCl.

Conclusion

This technical guide has provided a detailed overview of the thermal decomposition of 1-Chloro-2-(trichloromethyl)benzene. While specific experimental data for this compound is limited, a comprehensive understanding of its degradation can be inferred from the behavior of related chlorinated aromatic compounds. The provided experimental protocols for TGA-MS and Py-GC-MS offer a robust framework for researchers to conduct their own investigations into the thermal stability and decomposition products of this and similar molecules. The visualizations of the proposed decomposition pathway and experimental workflows serve as valuable tools for conceptualizing and executing these studies. Further research is warranted to fully elucidate the precise reaction kinetics and mechanisms governing the thermal decomposition of 1-Chloro-2-(trichloromethyl)benzene.

References

- 1. Benzene, 1-chloro-2-(trichloromethyl)- | C7H4Cl4 | CID 16494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Chloro-2-(trichloromethyl)benzene(2136-89-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. mt.com [mt.com]

- 4. mt.com [mt.com]

- 5. researchgate.net [researchgate.net]

- 6. digitalcommons.njit.edu [digitalcommons.njit.edu]

In-Depth Technical Guide: Health and Safety Information for o-Chlorobenzotrichloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for o-Chlorobenzotrichloride, intended for use by professionals in research and development. The following sections detail the hazardous properties, handling procedures, and emergency responses associated with this compound.

Hazard Identification and Classification

o-Chlorobenzotrichloride is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. It is crucial to understand and mitigate the risks associated with its handling.

GHS Classification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2][3]

-

Skin Irritation (Category 2) / Skin Corrosion (Category 1B): Causes skin irritation or severe skin burns.[1][3][4]

-

Serious Eye Damage / Eye Irritation (Category 1 or 2): Causes serious eye damage or irritation.[1][3][4]

-

Carcinogenicity (Category 1B or 2): Suspected of causing cancer.[1][3][4]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]

-

Hazardous to the Aquatic Environment, Long-term (Chronic) - Category 3: Harmful to aquatic life with long-lasting effects.[1]

Hazard Statements (H-phrases):

-

H314 / H315: Causes severe skin burns and eye damage / Causes skin irritation.[3][4]

-

H335: May cause respiratory irritation.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for o-Chlorobenzotrichloride.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₄Cl₄ | [2] |

| Molecular Weight | 229.9 g/mol | [2][5] |

| Appearance | White solid or clear, colorless to yellow liquid | [6][7] |

| Melting Point | 5.8 °C / 42.4 °F | [6] |

| Boiling Point | 245 °C / 473 °F @ 760 mmHg | [6] |

| Flash Point | > 112 °C / > 233.6 °F | [6] |

| Density | 1.490 - 1.5 g/cm³ | [2][6] |

| Vapor Pressure | 0.04 hPa @ 20 °C | [6] |

| Water Solubility | Insoluble, decomposes | [5][8] |

Table 2: Toxicological Data

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 500 - 820 mg/kg | [3][8] |

| LD50 | Mouse | Oral | 700 mg/kg | [8] |

| LC50 | Rat | Inhalation | 125 mg/m³ | [5][8] |

| LC50 | Mouse | Inhalation | 125 mg/m³ | [8] |

| LD50 | Rabbit | Dermal | >2 g/kg | [8] |

Experimental Protocols

The toxicological data presented above are typically generated following standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) or the Environmental Protection Agency (EPA). The likely methodologies are detailed below.

Acute Oral Toxicity (OECD 401 / 420)

This test is designed to determine the median lethal dose (LD50) of a substance when administered orally.

-

Principle: A single dose of o-Chlorobenzotrichloride is administered by oral gavage to a group of fasted rodents.[1][9] The animals are then observed for a period of at least 14 days.[1]

-

Test Animals: Healthy, young adult rodents (typically rats), of a single sex (usually females), are used.[1][10]

-

Procedure:

-

Animals are fasted prior to dosing.[10]

-

The test substance is administered in graduated doses to several groups of animals, with one dose per group.[1]

-

Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and changes in body weight.[1][11]

-

At the end of the observation period, surviving animals are euthanized and a gross necropsy is performed on all animals.[1]

-

-

Data Analysis: The LD50 is calculated statistically as the dose expected to cause death in 50% of the test animals.[1]

Acute Dermal Toxicity (OECD 402)

This test evaluates the health hazards from short-term dermal exposure.

-

Principle: The substance is applied to the shaved skin of the test animals and held in place with a porous gauze dressing for a 24-hour period.

-

Test Animals: Rodents (e.g., rats) are typically used.[7]

-

Procedure:

-

The test article is applied uniformly over a shaved area of approximately 10% of the total body surface.

-

The application site is covered with a porous gauze dressing and non-irritating tape for 24 hours.

-

After the exposure period, the residual test substance is removed.

-

Animals are observed daily for at least 14 days for signs of toxicity and mortality. Body weights are recorded weekly.

-

A gross necropsy is performed on all animals at the end of the study.

-

-

Data Analysis: The LD50 is determined, representing the dose causing mortality in 50% of the animals.

Acute Inhalation Toxicity (OECD 403)

This study assesses the health hazards associated with a single, short-term inhalation exposure.[5]

-

Principle: Animals are exposed to the test substance in a dynamic airflow inhalation exposure system for a defined period, typically 4 hours.[5]

-

Test Animals: The preferred species is the rat.[12]

-

Procedure:

-

Rodents are placed in an exposure chamber with a precisely controlled atmosphere containing the test article.[5]

-

Following the exposure period, animals are monitored for at least 14 days.[5][12]

-

Observations include mortality, clinical signs of toxicity, respiratory distress, behavioral changes, and body weight fluctuations.[5]

-

-

Data Analysis: The median lethal concentration (LC50) is estimated, which is the concentration in the air expected to cause death in 50% of the exposed animals.[5]

Health and Safety Information

First-Aid Measures

-

Inhalation: Remove the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][7] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance.[4]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[7] Get immediate medical aid.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[6][7] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting.[6][7] If the victim is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[7] Never give anything by mouth to an unconscious person.[1] Call a poison control center or doctor immediately.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1] Water spray can be used to cool closed containers.[8]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, such as hydrogen chloride and carbon monoxide.[8][12]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[1] Wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles, and a respirator.[1] Ensure adequate ventilation and remove all sources of ignition.[1]

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains, as it is harmful to aquatic life.[1]

-

Methods for Cleaning Up: Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[8] Use spark-proof tools and explosion-proof equipment.[1]

Handling and Storage

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[7] Avoid contact with skin, eyes, and clothing.[6] Do not breathe dust, vapor, mist, or gas.[7] Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Keep away from incompatible materials such as strong oxidizing agents, bases, and moisture.[6][8] Store in a corrosives area.[8]

Exposure Controls and Personal Protection

-

Engineering Controls: Facilities should be equipped with an eyewash station and a safety shower.[7] Use adequate ventilation to keep airborne concentrations low.[7]

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (EN 166 or NIOSH approved).[1]

-

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., Viton®, Butyl rubber) and protective clothing to prevent skin exposure.[1][8]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge (NIOSH/MSHA or European Standard EN 149 approved).[1][8]

Visualized Workflows and Relationships

The following diagrams illustrate key logical relationships and workflows for handling o-Chlorobenzotrichloride safely.

Caption: Hazard identification and response workflow for o-Chlorobenzotrichloride.

Caption: First-aid decision tree for o-Chlorobenzotrichloride exposure.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Acute inhalation toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 6. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 7. catalog.labcorp.com [catalog.labcorp.com]

- 8. oecd.org [oecd.org]

- 9. bemsreports.org [bemsreports.org]

- 10. oecd.org [oecd.org]

- 11. bemsreports.org [bemsreports.org]

- 12. oecd.org [oecd.org]

In-Depth Technical Guide: Material Safety of 1-Chloro-2-(trichloromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 1-Chloro-2-(trichloromethyl)benzene (CAS No. 2136-89-2), also known as 2-Chlorobenzotrichloride or α,α,α,2-Tetrachlorotoluene. The information is compiled and presented to meet the needs of professionals working with this chemical in research and development settings.

Chemical Identification and Physical Properties

1-Chloro-2-(trichloromethyl)benzene is a chlorinated aromatic hydrocarbon.[1][2] It is important to be aware of its various synonyms to ensure comprehensive information retrieval.

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | 1-Chloro-2-(trichloromethyl)benzene[3] |

| CAS Number | 2136-89-2[4] |

| EC Number | 218-377-7[3] |

| Molecular Formula | C₇H₄Cl₄[3][5] |

| Molecular Weight | 229.92 g/mol [5] |

| Synonyms | 2-Chlorobenzotrichloride, o-Chlorobenzotrichloride, α,α,α,2-Tetrachlorotoluene[3] |

A thorough understanding of the physicochemical properties of a substance is fundamental for its safe handling and use in experimental settings.

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | White solid or colorless to pale yellow liquid | [1] |

| Odor | Pungent | [6] |

| Melting Point | 29-31 °C | [6] |

| Boiling Point | 260-264 °C | [6] |

| Density | 1.508 g/mL at 25 °C | |

| Flash Point | 98 °C (closed cup) | |

| Solubility | Insoluble in water; Soluble in alcohol, benzene, and ether. | [6] |

| Vapor Pressure | 1 mmHg at 25°C | [6] |

| Refractive Index | 1.583 at 20°C | [6] |

Hazard Identification and Classification

1-Chloro-2-(trichloromethyl)benzene is classified as a hazardous substance with multiple routes of exposure posing significant health risks.

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][7] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][7] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][7] |

| Carcinogenicity | 2 | H351: Suspected of causing cancer[1][7] |

Emergency Overview: This chemical is harmful if swallowed and causes irritation to the skin and eyes. It is also a suspected carcinogen.[1][7] Inhalation may cause respiratory irritation.

Toxicological Information

The toxicological profile of 1-Chloro-2-(trichloromethyl)benzene indicates significant health risks. While specific mechanistic studies on this compound are limited, data from analogous compounds, such as benzotrichloride, suggest that its toxicity may be partly due to its hydrolysis to benzoic acid, which can interfere with cellular metabolism.[8] Benzotrichloride has also been shown to have carcinogenic potential.[8][9]

Table 4: Acute Toxicity Data

| Route | Species | Value |

| Oral | Rat | LD50: 500 mg/kg (ATE)[7] |

Carcinogenicity: 1-Chloro-2-(trichloromethyl)benzene is suspected of causing cancer.[1][7] Studies on the structurally related compound, benzotrichloride, have shown it to be a probable human carcinogen (Group B2) by the EPA, with evidence of carcinogenicity in animal studies at multiple sites.[10][11]

Experimental Protocols: Detailed experimental protocols for the toxicological assessment of 1-Chloro-2-(trichloromethyl)benzene are not readily available in the public domain. However, standardized guidelines such as those provided by the Organisation for Economic Co-operation and Development (OECD) for acute oral toxicity (e.g., OECD Guideline 423) are typically followed. These protocols involve the administration of the substance to animals (commonly rats) at various dose levels to determine the lethal dose 50 (LD50), which is the dose required to kill half the members of a tested population. Observations for signs of toxicity, mortality, and post-mortem examinations are integral parts of these studies.

Handling, Storage, and Emergency Procedures

Proper handling and storage procedures are critical to minimize exposure and ensure safety in the laboratory.

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Keep away from incompatible materials such as strong oxidizing agents.[6]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

Store separately from incompatible substances.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure. The following workflow outlines the necessary steps.

Caption: First aid workflow for exposure to 1-Chloro-2-(trichloromethyl)benzene.

Spill Cleanup Procedure

In the event of a spill, a systematic approach is necessary to ensure the safety of personnel and the environment.

Caption: Workflow for the cleanup of a 1-Chloro-2-(trichloromethyl)benzene spill.

Fire-Fighting Measures

While not highly flammable, this substance can emit toxic fumes upon combustion.

Caption: Fire-fighting measures for 1-Chloro-2-(trichloromethyl)benzene.

Ecological Information

Limited data is available on the ecotoxicity of 1-Chloro-2-(trichloromethyl)benzene. However, given its chemical structure as a chlorinated hydrocarbon, it is expected to be harmful to aquatic life with long-lasting effects. It is crucial to prevent its release into the environment.

Disposal Considerations

Waste material should be disposed of in accordance with all applicable local, state, and federal regulations. This material should be treated as hazardous waste. Contact a licensed professional waste disposal service for proper disposal.

Conclusion

1-Chloro-2-(trichloromethyl)benzene is a hazardous chemical that requires careful handling and adherence to strict safety protocols. Its potential as a carcinogen and its acute toxicity necessitate the use of appropriate engineering controls and personal protective equipment. The information and procedural workflows provided in this guide are intended to support the safe use of this compound in a research and development environment. Always refer to the most current and complete Safety Data Sheet (SDS) provided by the supplier before use.

References

- 1. capotchem.cn [capotchem.cn]

- 2. afirm-group.com [afirm-group.com]

- 3. Benzene, 1-chloro-2-(trichloromethyl)- | C7H4Cl4 | CID 16494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Chloro-2-(trichloromethyl)benzene | 2136-89-2 | Benchchem [benchchem.com]

- 5. 1-CHLORO-2-(TRICHLOROMETHYL)BENZENE | CAS 2136-89-2 [matrix-fine-chemicals.com]

- 6. 1-Chloro-2-(trichloromethyl)benzene(2136-89-2) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 7. fr.cpachem.com [fr.cpachem.com]

- 8. Benzotrichloride - Wikipedia [en.wikipedia.org]

- 9. Carcinogenicity of benzyl chloride, benzal chloride, benzotrichloride and benzoyl chloride in mice by skin application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. epa.gov [epa.gov]

- 11. Benzotrichloride - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 1-Chloro-2-(trichloromethyl)benzene from 2-Chlorotoluene

Abstract

This document provides a detailed protocol for the synthesis of 1-chloro-2-(trichloromethyl)benzene, also known as 2-chlorobenzotrichloride, from 2-chlorotoluene via free-radical chlorination. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis. The protocol outlines the necessary reagents, equipment, step-by-step experimental procedure, and safety precautions. Quantitative data is summarized for clarity, and a workflow diagram is provided for visual reference.

Introduction

1-Chloro-2-(trichloromethyl)benzene is a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1][2] The primary industrial route to this compound is the side-chain chlorination of 2-chlorotoluene.[3][4] This reaction proceeds through a free-radical mechanism, where the hydrogen atoms of the methyl group on 2-chlorotoluene are progressively replaced by chlorine atoms.[4] The reaction is typically initiated by ultraviolet (UV) light or a chemical radical initiator.[4][5] Controlling the reaction conditions is critical to achieve a high yield of the desired trichlorinated product while minimizing the formation of incompletely chlorinated byproducts, such as 1-chloro-2-(chloromethyl)benzene and 1-chloro-2-(dichloromethyl)benzene, or undesired ring chlorination.[3]

Reaction and Mechanism

The synthesis is achieved by the direct chlorination of the methyl group of 2-chlorotoluene.

Overall Reaction: C₆H₄(Cl)CH₃ + 3Cl₂ → C₆H₄(Cl)CCl₃ + 3HCl

The reaction follows a free-radical chain mechanism, which can be broken down into three stages: initiation, propagation, and termination.[5]

-

Initiation: The reaction is initiated by the homolytic cleavage of chlorine molecules (Cl₂) into two chlorine radicals (Cl•). This can be achieved by exposure to UV light or with a chemical initiator.[5]

-

Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of 2-chlorotoluene, forming a stable 2-chlorobenzyl radical and hydrogen chloride (HCl). This benzylic radical then reacts with a molecule of Cl₂ to yield 1-chloro-2-(chloromethyl)benzene and a new chlorine radical, which continues the chain reaction. This process is repeated until all three hydrogen atoms of the methyl group are substituted.

-

Termination: The chain reaction is terminated when two radicals combine.

Experimental Protocol

This protocol details the synthesis of 1-chloro-2-(trichloromethyl)benzene using a chemical initiator.

3.1. Materials and Reagents

| Material/Reagent | Specification |

| 2-Chlorotoluene | Purity ≥ 99%, iron-free |

| Chlorine gas | Purity ≥ 99.5% |

| Phosphorus pentachloride (PCl₅) | Purity ≥ 98% |

| Nitrogen gas (or other inert gas) | High purity |

| Anhydrous Calcium Chloride | Laboratory grade |

3.2. Equipment

-

500 mL three-necked round-bottom flask

-

Reflux condenser

-

Thermometer

-

Gas inlet tube extending below the surface of the reaction mixture

-

Heating mantle with a magnetic stirrer

-

Gas flow meter

-

Scrubber system (e.g., containing sodium hydroxide solution) to neutralize HCl and excess chlorine gas

-

Vacuum distillation apparatus

3.3. Procedure

-

Reaction Setup: Assemble the three-necked flask with the reflux condenser, thermometer, and gas inlet tube. Ensure all glassware is dry. Connect the outlet of the condenser to a gas scrubber.

-

Charging the Reactor: In a fume hood, charge the flask with 2-chlorotoluene (e.g., 126.5 g, 1.0 mol) and phosphorus pentachloride (e.g., 2.1 g, 0.01 mol) as the initiator.[6]

-

Initiating the Reaction: Begin stirring and heat the mixture. A temperature range of 150°C to 260°C is reported, with a more specific range of 190°C to 225°C being optimal.[6]

-

Chlorination: Once the desired temperature is reached, introduce chlorine gas through the gas inlet tube at a controlled rate. A substantial excess of chlorine is recommended throughout the reaction to drive it to completion.[6]

-

Monitoring the Reaction: The reaction progress can be monitored by periodically measuring the density of the reaction mixture. The reaction is considered complete when the density reaches approximately 1.53 g/mL. The total reaction time is typically around 10 hours.[6]

-

Work-up: After the reaction is complete, stop the chlorine flow and turn off the heat. Purge the system with nitrogen gas while the mixture is still hot to remove any dissolved HCl and excess chlorine.

-